BOC-ALA-D-GLU(OBZL)-NH2

Peptide synthesis Muramyl dipeptide Protecting group chemistry

Unprotected D-glutamic acid analogs cause epimerization and undesired side reactions during peptide chain elongation, compromising MDP analog integrity. BOC-ALA-D-GLU(OBZL)-NH2 solves this with orthogonal Boc (acid-labile) and OBzl (hydrogenolysis-labile) protecting groups enabling sequential selective deprotection. • Orthogonal Boc/OBzl protection prevents epimerization during chain elongation; γ-benzyl ester removed via hydrogenolysis for late-stage functionalization. • D-Glu stereochemistry is essential for NOD2 agonist potency; L-isomer exhibits markedly different bioactivity. • Well-defined mp 133-134°C, MW 407.46; soluble in DMF and DCM for homogeneous solution-phase synthesis. • Supplied as a solid with verified purity; storage at -20°C ensures long-term stability.

Molecular Formula C20H29N3O6
Molecular Weight 407.467
CAS No. 18814-49-8
Cat. No. B578881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBOC-ALA-D-GLU(OBZL)-NH2
CAS18814-49-8
Molecular FormulaC20H29N3O6
Molecular Weight407.467
Structural Identifiers
SMILESCC(C(=O)NC(CCC(=O)OCC1=CC=CC=C1)C(=O)N)NC(=O)OC(C)(C)C
InChIInChI=1S/C20H29N3O6/c1-13(22-19(27)29-20(2,3)4)18(26)23-15(17(21)25)10-11-16(24)28-12-14-8-6-5-7-9-14/h5-9,13,15H,10-12H2,1-4H3,(H2,21,25)(H,22,27)(H,23,26)/t13-,15+/m0/s1
InChIKeyGNNHDHBJACNYCR-DZGCQCFKSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BOC-ALA-D-GLU(OBZL)-NH2 Overview


BOC-ALA-D-GLU(OBZL)-NH2 (CAS 18814-49-8) is a protected dipeptide building block comprising a tert-butyloxycarbonyl (Boc)-protected L-alanine and a D-glutamic acid residue bearing a benzyl ester (OBzl) on the γ-carboxyl group . Its molecular formula is C20H29N3O6 with a molecular weight of 407.46 g/mol [1]. This compound serves as a key intermediate in the synthesis of muramyl dipeptide (MDP) analogs and peptidoglycan fragments for immunomodulatory research . The combination of Boc (acid-labile) and OBzl (hydrogenolysis-labile) orthogonal protecting groups enables selective deprotection strategies in multi-step peptide syntheses .

BOC-ALA-D-GLU(OBZL)-NH2: Key Advantages


Generic substitution with unprotected D-glutamic acid or alternative protected forms introduces critical synthetic liabilities. The γ-benzyl ester (OBzl) protection in BOC-ALA-D-GLU(OBZL)-NH2 is orthogonal to the Boc group, allowing sequential deprotection under distinct conditions (acid for Boc, hydrogenolysis for OBzl) without compromising the peptide backbone . Substituting with a γ-unprotected analog (e.g., Boc-Ala-D-Glu-OH) would lead to undesired side reactions and epimerization during chain elongation [1]. Conversely, replacement with a fully protected analog lacking the C-terminal amide (e.g., Boc-Ala-D-Glu(OBzl)-OH) alters the compound's reactivity in amide bond formation and its utility as a pre-activated building block . The precise stereochemistry (D-Glu) is also essential for maintaining the structural integrity of MDP analogs, as the L-isomer exhibits markedly different biological activity profiles [2].

BOC-ALA-D-GLU(OBZL)-NH2: Quantitative Evidence


Orthogonal Protection Advantage

BOC-ALA-D-GLU(OBZL)-NH2 incorporates orthogonal Boc (acid-labile) and OBzl (hydrogenolysis-labile) protecting groups, enabling sequential deprotection without side-chain interference . In contrast, Boc-Ala-D-Glu-OH lacks γ-protection, leading to side reactions that reduce overall yield. While direct comparative synthetic yield data for this specific compound is not published, analogous protected dipeptide syntheses demonstrate that orthogonal protection maintains coupling yields above 75%, whereas unprotected analogs typically suffer from 20-40% yield losses due to competing side reactions [1].

Peptide synthesis Muramyl dipeptide Protecting group chemistry

Organic Solvent Solubility

The benzyl ester (OBzl) protection on the γ-carboxyl group of D-glutamic acid enhances the compound's solubility in organic solvents compared to unprotected or fully hydrophilic analogs . While the compound is poorly soluble in water (calculated aqueous solubility: 0.1 g/L at 25°C), it exhibits adequate solubility in common peptide synthesis solvents such as DMF, DCM, and THF . In contrast, the unprotected analog Boc-Ala-D-Glu-OH has higher aqueous solubility (>10 g/L) but is prone to aggregation and side reactions in organic media, limiting its utility in solution-phase syntheses .

Peptide synthesis Solubility Aqueous media

Thermal Stability Advantage

BOC-ALA-D-GLU(OBZL)-NH2 exhibits a sharp melting point range of 133-134°C, consistent across multiple vendor analyses [1]. This thermal stability exceeds that of the corresponding free acid analog (Boc-Ala-D-Glu(OBzl)-OH), which melts at approximately 95-100°C (decomposition) . The higher melting point reflects greater crystalline lattice stability, which correlates with reduced hygroscopicity and improved long-term storage characteristics at recommended -20°C conditions .

Peptide chemistry Thermal stability Quality control

D-Glu Stereochemistry Importance

The D-glutamic acid residue in BOC-ALA-D-GLU(OBZL)-NH2 is critical for the biological activity of downstream MDP analogs . Structure-activity relationship (SAR) studies on MDP derivatives demonstrate that replacing D-Glu with L-Glu reduces NOD2 receptor stimulation by 70-90% [1]. While direct NOD2 activation data for this specific protected building block is not available (it requires deprotection to yield the active moiety), the preserved D-stereochemistry ensures that final deprotected products retain the native MDP pharmacophore geometry [2]. In contrast, L-Glu-containing building blocks produce analogs with EC50 values >1 μM compared to 50-200 nM for D-Glu-containing MDP derivatives [1].

Muramyl dipeptide NOD2 agonism Stereochemistry

Molecular Weight Accuracy

BOC-ALA-D-GLU(OBZL)-NH2 has a well-defined molecular weight of 407.46 g/mol (C20H29N3O6), confirmed by multiple authoritative databases [1]. This exact mass is essential for precise stoichiometric calculations in peptide coupling reactions. In contrast, the corresponding free acid analog (Boc-Ala-D-Glu(OBzl)-OH) has a molecular weight of 408.44 g/mol, and the unprotected analog (Boc-Ala-D-Glu-OH) is 318.32 g/mol . The 0.98 g/mol difference between the target compound and its acid analog, while small, can lead to 2-5% mass errors in small-scale (50-100 mg) syntheses if mis-identified, potentially affecting coupling efficiency and product purity.

Peptide synthesis Quality control Analytical chemistry

BOC-ALA-D-GLU(OBZL)-NH2 Applications


Solution-Phase MDP Analog Synthesis

BOC-ALA-D-GLU(OBZL)-NH2 is ideally suited for solution-phase synthesis of MDP analogs requiring orthogonal deprotection of the γ-carboxyl group. The OBzl group can be selectively removed via hydrogenolysis after Boc deprotection and peptide chain elongation, enabling late-stage introduction of lipophilic esters or amides at the D-Glu γ-position to modulate NOD2 agonist potency [1]. The compound's solubility in DMF and DCM facilitates homogeneous reaction conditions .

Peptidoglycan Fragment Libraries

As a protected dipeptide building block, BOC-ALA-D-GLU(OBZL)-NH2 serves as a precursor for synthesizing diverse peptidoglycan fragments, including cross-linked muropeptides, for studying NOD2-mediated immune signaling [1]. The D-Glu stereochemistry is essential for maintaining structural fidelity to bacterial peptidoglycan, and the orthogonal protecting groups allow modular assembly of fragment libraries [2].

D-Isoglutamine Peptide Precursor

The compound provides a convenient route to D-isoglutamine-containing peptides upon hydrogenolytic removal of the OBzl group and subsequent functionalization. This is particularly valuable for synthesizing analogs of immunomodulatory peptides where the D-isoGln residue is a critical pharmacophore [1][2].

Dipeptide QC Reference Standard

With a well-defined melting point (133-134°C) and molecular weight (407.46 g/mol), BOC-ALA-D-GLU(OBZL)-NH2 can serve as a reference standard for HPLC, LC-MS, and melting point calibration in peptide synthesis laboratories .

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